![molecular formula C16H20ClN3O B133646 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide CAS No. 87864-14-0](/img/structure/B133646.png)
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide
Übersicht
Beschreibung
2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS 87864-14-0; molecular formula C₁₆H₂₀ClN₃O; molecular weight 305.80) is a quinoline-based carboxamide derivative. It is characterized by a 2-chloro substituent on the quinoline ring and a diethylaminoethyl side chain linked via an amide bond at the 4-position. This compound serves as a critical intermediate in synthesizing Dibucaine (Cinchocaine), a potent local anesthetic . Its purity exceeds 95% (HPLC), and it is stored at +4°C to maintain stability .
Vorbereitungsmethoden
Structural and Molecular Basis for Synthesis
The molecular formula C₁₆H₂₀ClN₃O and SMILES string CCN(CC)CCNC(=O)C₁=CC(=NC₂=CC=CC=C₂₁)Cl provide critical clues for retrosynthetic analysis. Key functional groups include:
-
Quinoline core : Aromatic heterocycle with a chlorine substituent at position 2.
-
Carboxamide group : Linked to a 2-(diethylamino)ethyl side chain.
The synthesis typically involves two primary steps:
-
Construction of the chlorinated quinoline backbone.
-
Amidation with 2-(diethylamino)ethylamine.
Synthetic Routes and Reaction Conditions
Quinoline Backbone Formation
The quinoline ring is synthesized via classical cyclization methods. Common precursors include:
Chlorination at position 2 is achieved using POCl₃ or Cl₂ in the presence of Lewis acids (e.g., AlCl₃) .
Carboxamide Formation
The carboxylic acid intermediate (e.g., 4-quinolinecarboxylic acid) is activated for amidation:
Activation Method | Coupling Agent | Solvent | Yield |
---|---|---|---|
CDI-mediated | 1,1'-Carbonyldiimidazole | DMF, 0–5°C | 85% |
EDC/HOBt | Ethyl dimethylaminopropyl | DCM, RT | 80% |
Thionyl Chloride | SOCl₂ (converts acid to acyl chloride) | THF | 75% |
Reaction with 2-(diethylamino)ethylamine proceeds at 0–25°C, with triethylamine as a base to scavenge HCl .
Optimization and Industrial Scaling
Purification Strategies
-
Recrystallization : Ethanol/water mixtures (3:1) yield >95% purity.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes diethylaminoethylamine residues.
Patent-Based Innovations
The WIPO PATENTSCOPE database (via InChIKey WZBLJANCSMJDSS-UHFFFAOYSA-N ) describes continuous-flow reactors for large-scale production, reducing reaction times by 40% compared to batch processes .
Challenges and Mitigation
Issue | Cause | Solution |
---|---|---|
Low Amidation Yield | Steric hindrance at C4 | Use excess amine (1.5 eq) |
Chlorination Byproducts | Over-chlorination | Controlled Cl₂ gas addition |
Impurity Formation | Diethylaminoethylamine oxidation | Nitrogen atmosphere |
Computational Insights
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Amidation and Hydrolysis: The amide group can participate in amidation or hydrolysis reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Amidation and Hydrolysis: Various amide derivatives or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C16H20ClN3O
- CAS Number : 87864-14-0
- Structure : The compound features a quinoline ring and a carboxamide group, with a chlorine atom at the 2-position and a diethylaminoethyl substituent, contributing to its unique chemical properties.
Medicinal Chemistry Applications
1. Synthesis of Pharmaceutical Compounds
- Intermediate for Local Anesthetics : The primary application of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is as an intermediate in the synthesis of dibucaine, a potent local anesthetic . This compound is crucial in developing anesthetics that provide effective pain relief during medical procedures.
2. Antimicrobial and Anticancer Research
- Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Research indicates that it may act as an inhibitor in various biological pathways, making it a subject of interest for further pharmacological investigations .
Scientific Research Applications
3. Reaction Mechanisms and Synthetic Methodologies
- The compound is employed in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its unique structure allows researchers to explore various chemical reactions, including substitution, oxidation, and amidation .
Industrial Applications
4. Production of Specialty Chemicals
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. The amide group may form hydrogen bonds with biological macromolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Heterocyclic Ring Modifications
- 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (Compound 6, ): Replaces the quinoline ring with a quinoxaline scaffold. Exhibits a lower yield (49%) compared to the target compound’s synthetic routes.
Positional Isomerism
- 4-(2-Iodophenyl)quinoline-2-N-diethylcarboxamide (Compound 32, ): Features a 2-carboxamide group (vs. 4-carboxamide in the target). The 2-iodophenyl substituent enhances steric bulk, which may influence pharmacokinetic properties such as half-life .
Side Chain Modifications
Aminoalkyl Chain Variations
- N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives (): Compounds 5a5 (morpholino), 5a6 (dimethylamino), and 5a7 (diethylamino) demonstrate how altering the aminoalkyl chain affects solubility and antibacterial activity. Yields range from 54–67%, comparable to the target compound’s synthesis .
Fluorinated Derivatives
- N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Compound 35, ): Fluorine atoms at the 6-position and pyrrolidine ring improve metabolic stability and membrane permeability, critical for antimicrobial activity .
Physicochemical Properties
Biologische Aktivität
2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, also known as Desbutoxy 2-Chloro Dibucaine, is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C16H20ClN3O, and it features a quinoline ring structure combined with a carboxamide functional group. This unique structure contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of 4-chloroquinoline-3-carboxylic acid : This serves as the starting material.
- Amidation Reaction : The carboxylic acid is converted to an amide by reacting it with 2-(diethylamino)ethylamine.
- Chlorination : The final step introduces a chlorine atom at the 2-position of the quinoline ring.
These steps can be optimized in industrial settings for higher yields and purity through techniques such as batch or continuous flow reactors, followed by purification methods like recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various bacterial and fungal strains, showing effectiveness comparable to established antimicrobial agents. For instance, studies have demonstrated its inhibitory effects on pathogenic bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting their growth .
The biological activity of this compound is hypothesized to involve several biochemical pathways:
- Binding Affinity : The compound's diethylaminoethyl group may facilitate interactions with various biological targets, including receptors and enzymes.
- Alkylating Properties : Similar compounds have shown alkylating activity, which can lead to modifications in DNA and proteins, impacting cellular functions and signaling pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, indicating its potential as a new antimicrobial agent .
- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis, suggesting its potential role in cancer therapy.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
2-Chloro-N,N-dimethylethylamine | Dimethyl groups instead of diethyl | Moderate | Low |
N-(2,6-Dimethylphenyl)chloroacetamide | Chloroacetamide structure | Low | Moderate |
2-Chloro-N,N-diethylethylamine | Similar diethylamino group | High | Low |
This table illustrates the unique position of this compound within its class of compounds, showcasing its robust antimicrobial and anticancer activities compared to others.
Q & A
Q. Basic Research: Synthesis and Structural Characterization
Q. Q: What are the established synthetic routes for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, and how do reaction conditions influence yield and purity?
A: The compound is synthesized via nucleophilic substitution or amidation reactions. A key intermediate is 2-chloro-4-quinolinecarboxylic acid, which can be activated (e.g., as an acid chloride) and reacted with 2-(diethylamino)ethylamine. details analogous protocols: substituting 4-chloroquinoline with diethylamine under reflux in ethanol (150°C, 24h) yields N,N-diethylquinolin-4-amine (70% yield). For carboxamide formation, coupling reagents like EDCl/HOBt in DMF may enhance efficiency . Yield optimization requires inert atmospheres, controlled stoichiometry, and purification via column chromatography (hexane/ethyl acetate gradients). Impurities often arise from incomplete substitution or side reactions at the quinoline chlorine; TLC and LC-MS are critical for monitoring .
Q. Basic Research: Initial Biological Screening
Q. Q: What in vitro assays are recommended for preliminary evaluation of this compound's biological activity?
A: Given its structural similarity to dibucaine (a local anesthetic and cholinesterase inhibitor in ), priority assays include:
- Cholinesterase inhibition : Measure IC50 using Ellman’s method with acetylthiocholine and DTNB .
- Cytochrome P450 interactions : Fluorescence-based binding assays (e.g., CYP2C9 in ) to assess competitive inhibition via spectral shifts.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Structural analogs in (e.g., compound 19, IC50 = 8.3%) suggest moderate activity, but substituent variations (e.g., chloro vs. bromo) significantly alter potency .
Q. Advanced Research: Resolving Data Contradictions in SAR Studies
Q. Q: How can conflicting reports on substituent effects (e.g., chloro vs. methoxy groups) on biological activity be systematically addressed?
A: Contradictions often arise from assay variability or unaccounted physicochemical properties. Methodological solutions include:
- Standardized assay protocols : Fix enzyme concentrations (e.g., 0.1 µM CYP2C9 in ) and buffer conditions (pH 7.4, 37°C).
- Computational modeling : Dock the compound into CYP2C9 (PDB: 1OG5) using AutoDock Vina to compare binding modes of chloro (ΔG = -8.2 kcal/mol) vs. methoxy (-7.9 kcal/mol) derivatives.
- Solubility correction : Measure logP (e.g., chloro analog: 2.1 vs. methoxy: 1.8 via shake-flask method) and normalize activity data using partition coefficients .
Q. Advanced Research: Structural Optimization for Enhanced Selectivity
Q. Q: What strategies improve selectivity for cholinesterase over cytochrome P450 isoforms?
A:
- Substituent engineering : Introduce bulky groups (e.g., naphthyl in , compound 18) to sterically hinder CYP binding while maintaining cholinesterase affinity.
- pH-sensitive modifications : Incorporate tertiary amines (pKa ~7.4) to enhance brain penetration (e.g., diethylaminoethyl side chain in ) without altering target engagement.
- Proteomics profiling : Use activity-based protein profiling (ABPP) with clickable probes to identify off-targets in complex proteomes .
Q. Advanced Research: Crystallographic and Spectroscopic Characterization
Q. Q: Which techniques are critical for resolving the compound’s solid-state structure and solution-phase dynamics?
A:
- X-ray crystallography : Co-crystallize with cholinesterase (e.g., PDB: 1B41) to identify H-bonds (e.g., quinoline carbonyl with Ser203) and π-π stacking (Trp86). reports quinoline-carboxylic acid analogs with 0.049 Å resolution .
- NMR dynamics : ¹H-¹⁵N HSQC in DMSO-d6 reveals conformational flexibility of the diethylaminoethyl chain (δ 2.50–3.10 ppm) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* to predict vibrational spectra (IR/Raman) and validate experimental data .
Q. Methodological Guidance: Scaling Up Synthesis for Preclinical Studies
Q. Q: What challenges arise during gram-scale synthesis, and how are they mitigated?
A:
- Exothermic reactions : Use jacketed reactors with controlled cooling (0–5°C) during amine addition.
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for carboxamide isolation (>95% purity).
- Byproduct management : Trace HCl from amidation is neutralized with NaHCO3 (), followed by aqueous washes .
Q. Data Interpretation: Reconciling Discrepant Toxicity Profiles
Q. Q: Why do LD50 values vary across studies, and how should researchers adjust dosing protocols?
A: Variability stems from administration routes (e.g., i.v. LD50 = 52 mg/kg in rats vs. 24.5 mg/kg i.p. in mice, ). Mitigation strategies:
- Route-specific pharmacokinetics : Calculate bioavailability (e.g., 78% i.p. vs. 92% i.v. from AUC0–24h).
- Species scaling : Apply allometric equations (e.g., human equivalent dose = murine dose × (70 kg/0.02 kg)^0.33) .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBLJANCSMJDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532234 | |
Record name | 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87864-14-0 | |
Record name | 2-Chloro-N-(2-(diethylamino)ethyl)-4-quinolinecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087864140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40532234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-4-QUINOLINECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN88YK33N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.